molecular formula C20H21ClN2O2 B11627003 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

Cat. No.: B11627003
M. Wt: 356.8 g/mol
InChI Key: XSABLDVNWXMEQG-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a chloro and methyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.

    Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions.

    Amidation: The final step involves the formation of the hexanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. The presence of the benzoxazole ring and chloro substituent allows it to bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide

InChI

InChI=1S/C20H21ClN2O2/c1-3-4-5-6-19(24)22-14-8-9-16(21)15(12-14)20-23-17-11-13(2)7-10-18(17)25-20/h7-12H,3-6H2,1-2H3,(H,22,24)

InChI Key

XSABLDVNWXMEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

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